1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone
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Overview
Description
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone is a compound belonging to the pyrazole family. Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties . This compound is a versatile intermediate used in the synthesis of various pyrazole derivatives.
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone typically involves the Vilsmeier-Haack reaction. This reaction uses 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as the starting material . The reaction conditions include the use of reagents such as phosphorus oxychloride and dimethylformamide. The process involves chlorination and formylation to produce the desired compound .
Chemical Reactions Analysis
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include ethylcyanoacetate and hydrazine . Major products formed from these reactions include ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate and other pyrazole derivatives .
Scientific Research Applications
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and bind to receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-, hydrazone can be compared with other similar compounds such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: This compound is a precursor in the synthesis of the hydrazone derivative.
N1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone: This derivative is evaluated for its pharmacological activities.
The uniqueness of this compound lies in its versatile synthetic applications and its potential for developing new pharmacologically active compounds .
Properties
CAS No. |
146254-77-5 |
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Molecular Formula |
C11H11ClN4 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidenehydrazine |
InChI |
InChI=1S/C11H11ClN4/c1-8-10(7-14-13)11(12)16(15-8)9-5-3-2-4-6-9/h2-7H,13H2,1H3 |
InChI Key |
KHBTYOATUQQKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=NN)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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